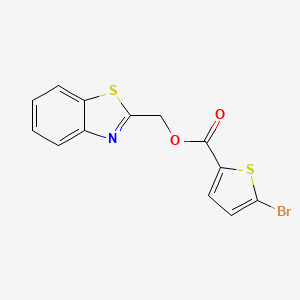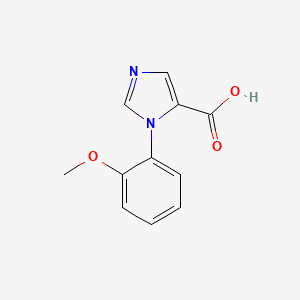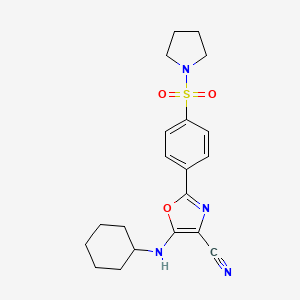
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antifungal Applications
The structural analogs of this compound have been synthesized as potential antifungal agents . They are created through intramolecular cyclization processes mediated by polyphosphoric acid (PPA). These compounds, including those with the piperazin-1-yl moiety, have shown promising results in inhibiting fungal growth .
Antitubercular Activity
Derivatives of the compound have been designed and synthesized to combat tuberculosis (TB) . These derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Some of these compounds have exhibited significant activity with low inhibitory concentrations, indicating their potential as potent anti-tubercular agents .
Pharmacological Profiles
Compounds with the piperazin-1-yl group have been noted for their wide range of pharmacological profiles . They have been associated with activities such as antibacterial, antitumor, anti-inflammatory, and even sedative effects. This highlights the versatility of the compound in various pharmacological research applications .
Agrochemical Use
The benzo[c]pyridazine nucleus, which is structurally related to the compound , has been used in the development of agrochemicals . This suggests that the compound could potentially be explored for its utility in agricultural applications, particularly in the development of new pesticides or growth regulators .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand their interactions with biological targets. This is crucial for the development of new drugs, as it helps in predicting the binding affinities and modes of action within biological systems .
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of novel derivatives with potential therapeutic applications. By modifying certain functional groups, researchers can create new molecules that may exhibit improved efficacy and reduced toxicity .
Drug Development
The compound’s derivatives have been part of drug development efforts, particularly in the search for new treatments for diseases that have developed resistance to current medications. This includes research into new antifungal and antibacterial drugs that can overcome resistant strains .
Chemical Biology Research
In chemical biology, the compound is used to study protein-ligand interactions and to understand the fundamental processes of life at a molecular level. This can lead to the discovery of new biological pathways and targets for drug development .
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-ethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-2-22-13-9-12(15-10-16-13)14(19)17-5-7-18(8-6-17)23(20,21)11-3-4-11/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVULMBQCFSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)


![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)


![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2872459.png)
